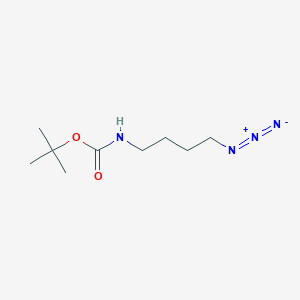

Tert-butyl N-(4-azidobutyl)carbamate

Vue d'ensemble

Description

Tert-butyl N-(4-azidobutyl)carbamate: is an organic compound with the chemical formula C9H18N4O2. It is a colorless liquid with a weak pungent odor and is soluble in some organic solvents such as ethanol and dichloromethane . This compound is primarily used as an N-Boc protected crosslinker in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-azidobutyl)carbamate typically involves the reaction of tert-butyl N-(4-aminobutyl)carbamate with sodium azide. The reaction is carried out in an organic solvent such as dichloromethane under mild acidic conditions to form the azide derivative .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Tert-butyl N-(4-azidobutyl)carbamate undergoes various chemical reactions, including:

Click Chemistry: It reacts with alkynes, BCN, and DBCO to yield stable triazole linkages.

Deprotection: The Boc group can be deprotected under mild acidic conditions to form the free amine.

Common Reagents and Conditions:

Click Chemistry: Common reagents include alkynes, BCN, and DBCO.

Deprotection: Mild acidic conditions, such as the use of trifluoroacetic acid, are employed to remove the Boc protecting group.

Major Products:

Click Chemistry: The major product is a stable triazole linkage.

Deprotection: The major product is the free amine.

Applications De Recherche Scientifique

Click Chemistry

One of the most prominent applications of tert-butyl N-(4-azidobutyl)carbamate is in click chemistry, particularly in the synthesis of 1,2,3-triazoles. The azide group can undergo a [3+2] cycloaddition reaction with alkynes, leading to the formation of triazoles, which are valuable scaffolds in drug discovery.

Case Study Example : A study demonstrated the use of this compound in synthesizing triazole derivatives that exhibit significant biological activity against cancer cell lines. The reaction conditions were optimized to achieve high yields and selectivity.

Synthesis of Amines

This compound can also serve as an intermediate for synthesizing various amines through reduction processes. The azide group can be reduced to an amine, facilitating further modifications.

Data Table: Reduction Pathways

Applications in Medicinal Chemistry

The compound's ability to introduce functional groups makes it valuable in medicinal chemistry for developing new pharmaceuticals. Its derivatives have been explored for their potential as anti-inflammatory and anti-cancer agents.

Drug Development

Research has shown that derivatives of this compound can inhibit specific enzymes related to cancer progression. For instance, a derivative was tested against a panel of cancer cell lines and showed promising results.

Case Study Example : A derivative synthesized from this compound was evaluated for its inhibitory effect on a target enzyme involved in tumor growth, demonstrating IC₅₀ values in the low micromolar range.

Material Science Applications

In material science, this compound is utilized to create functionalized polymers and coatings through click chemistry reactions, enhancing material properties such as adhesion and thermal stability.

Polymer Modifications

The incorporation of azide functionalities into polymer backbones allows for post-polymerization modifications that can tailor materials for specific applications.

Data Table: Polymer Properties

| Polymer Type | Modification Method | Property Enhanced |

|---|---|---|

| Polyethylene | Azide-Alkyne Click Reaction | Improved thermal stability |

| Polystyrene | Azide-Alkyne Click Reaction | Enhanced adhesion |

Mécanisme D'action

The mechanism of action of tert-butyl N-(4-azidobutyl)carbamate involves its ability to form stable triazole linkages through click chemistry. This reaction is facilitated by the presence of a copper catalyst, which promotes the cycloaddition of the azide group with an alkyne . The Boc protecting group can be removed under mild acidic conditions to expose the free amine, which can then participate in further chemical reactions .

Comparaison Avec Des Composés Similaires

Tert-butyl N-(4-aminobutyl)carbamate: This compound is a precursor to tert-butyl N-(4-azidobutyl)carbamate and is used in similar applications.

Tert-butyl N-(4-bromobutyl)carbamate: This compound is used in the synthesis of various pharmacologically active compounds.

N-tert-Butoxycarbonyl)-4-iodoaniline: This compound is used in the synthesis of complex organic molecules and has similar chemical properties.

Uniqueness: this compound is unique due to its ability to participate in click chemistry reactions, forming stable triazole linkages. This property makes it highly valuable in bioconjugation and the synthesis of complex organic molecules .

Activité Biologique

Tert-butyl N-(4-azidobutyl)carbamate, also known as Boc-N₃-linker or Boc-4-azidobutylamine, is a compound that has garnered attention in the fields of organic synthesis and chemical biology. Its unique structure, characterized by the azide functional group linked to a tert-butyl carbamate moiety, positions it as a versatile tool in various biological applications, particularly in drug development and bioconjugation.

- Molecular Formula : C₉H₁₈N₄O₂

- Molecular Weight : 198.26 g/mol

- CAS Number : 129392-85-4

The presence of the azide group enhances the compound's reactivity, making it suitable for Click Chemistry applications, which are pivotal in bioconjugation strategies. The tert-butyl group contributes to its stability and solubility in organic solvents, facilitating its use in diverse chemical environments.

Biological Applications

This compound has several notable biological activities:

- Bioorthogonal Chemistry : The azide functional group allows for bioorthogonal reactions, which are crucial for labeling biomolecules without interfering with native biochemical processes. This makes it an excellent candidate for drug delivery systems and imaging applications.

- PROTAC Technology : It plays a significant role in the development of PROTACs (proteolysis-targeting chimeras), which are innovative therapeutic agents designed to target specific proteins for degradation. The compound's ability to form stable linkages with target proteins enhances its potential in targeted cancer therapies.

- Drug Development : Although specific biological activity data for this compound is limited, compounds containing azide groups have been extensively studied for their potential in medicinal chemistry. They are often explored for their roles as intermediates in the synthesis of more complex pharmaceutical agents.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl N-(4-aminobutyl)carbamate | Contains an amine instead of an azide | Less reactive than its azide counterpart |

| Tert-butyl N-(3-azidopropyl)carbamate | Shorter alkyl chain | Different reactivity profile due to chain length |

| Tert-butyl N-(2-azidoethyl)carbamate | Azido group on a two-carbon chain | Potentially different solubility and reactivity |

The structural uniqueness of this compound facilitates efficient Click Chemistry reactions, making it a versatile tool in synthetic organic chemistry and bioconjugation applications.

Case Studies and Research Findings

While direct studies on this compound are sparse, related research highlights its potential:

- Click Chemistry Studies : Interaction studies involving azide-containing compounds have shown promising results in optimizing reaction conditions for bioconjugation applications. These studies elucidate the kinetics and mechanisms of triazole formation, which is essential for developing efficient bioconjugation strategies.

- Synthesis Pathways : The synthesis of this compound typically involves straightforward reactions with sodium azide and appropriate bromoalkanes. This method has been documented to yield high purity products suitable for further biological testing .

- In Vivo Applications : Research into similar azide-containing compounds has demonstrated anti-inflammatory properties and potential neuroprotective effects against amyloid-beta aggregation in Alzheimer's models. While these findings do not directly test this compound, they suggest that azide groups may impart beneficial biological effects when integrated into therapeutic frameworks .

Propriétés

IUPAC Name |

tert-butyl N-(4-azidobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O2/c1-9(2,3)15-8(14)11-6-4-5-7-12-13-10/h4-7H2,1-3H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYMIEPOGRDHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462652 | |

| Record name | Carbamic acid, (4-azidobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129392-85-4 | |

| Record name | 1,1-Dimethylethyl N-(4-azidobutyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129392-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (4-azidobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.